Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine is an organic compound with the molecular formula C14H21NO2S and a molecular weight of 267.39 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .
Mode of Action
Sulfonamides, including N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide, interact with their targets by inhibiting their enzymatic activities . For instance, they can inhibit carbonic anhydrase, an enzyme that assists in maintaining acid-base balance in the body . They can also inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .
Biochemical Pathways
By inhibiting the enzymes mentioned above, sulfonamides can affect various biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase can prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Result of Action
The molecular and cellular effects of N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide’s action are primarily due to the inhibition of the enzymes it targets. This can lead to a range of effects, from diuresis and hypoglycemia to the inhibition of bacterial growth .
Preparation Methods
The synthesis of Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Sulfonamide derivatives are known for their use in pharmaceuticals, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine can be compared with other similar compounds, such as:
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide: This compound has a similar structure but differs in the position of the methyl groups on the benzene ring.
N’-cyclopentylidene-3,4,5-trimethylbenzenesulfonohydrazide: This compound contains a hydrazide group instead of the sulfonamide group, leading to different chemical properties and applications.
Biological Activity
Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Synthesis
Chemical Structure : The compound features a cyclopentyl group attached to a sulfonamide moiety, which is further substituted with a 2,4,5-trimethylphenyl group. This unique structure may influence its biological interactions.
Synthesis : The synthesis of this compound can be achieved through various methods involving the reaction of cyclopentyl amines with sulfonyl chlorides under basic conditions. The process typically involves the following steps:
- Formation of the Sulfonamide : React cyclopentyl amine with 2,4,5-trimethylphenylsulfonyl chloride in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
- Purification : The crude product can be purified using column chromatography to yield the desired sulfonamide.
This compound exhibits various biological activities that can be attributed to its interaction with specific biological targets:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its mechanism could involve inhibition of bacterial protein synthesis or interference with cell wall synthesis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain deacetylases or kinases, which are crucial in cancer progression and inflammation.
Case Studies and Research Findings
- Antibacterial Studies : A study assessed the compound's efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 μM, suggesting potential as an antibacterial agent .
- Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM across different cell lines (e.g., HeLa and MCF-7) .
- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in Annexin V positive cells upon treatment with the compound .
Data Tables
Properties
IUPAC Name |
N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-10-8-12(3)14(9-11(10)2)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKUQTJAKDFCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.